Solasodine

Catalog No.
S543556
CAS No.
126-17-0
M.F
C27H43NO2
M. Wt
413.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solasodine

CAS Number

126-17-0

Product Name

Solasodine

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

KWVISVAMQJWJSZ-FIBXIUFESA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1

Solubility

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER
SOL IN DIOXANE

Synonyms

solasodine, solasodine citrate, (3alpha,22alpha,25R)-isomer, solasodine, (3beta,22beta,25S)-isomer, tomatidenol

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1

Description

The exact mass of the compound Solasodine is 413.3294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in benzene, pyridine, and chloroform; moderately sol in alc, methanol, and acetone; slightly sol in water; practically insol in ethersol in dioxane. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179187. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Solanaceous Alkaloids - Supplementary Records. It belongs to the ontological category of hemiaminal ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Solanidines and alkaloid derivatives [ST0115]. However, this does not mean our product can be used or applied in the same or a similar way.

Anticancer Properties

Several studies have explored the potential of solasodine as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including those of breast, colon, lung, and liver cancers [, , ]. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis (programmed cell death) in cancer cells []. However, further research is necessary to elucidate the exact mechanisms and translate these findings into effective clinical applications [].

Anti-inflammatory Activity

Solasodine has also demonstrated anti-inflammatory properties in scientific studies. It has been shown to suppress the production of inflammatory mediators and reduce inflammation in animal models [, ]. This suggests potential therapeutic applications for inflammatory diseases such as arthritis, psoriasis, and inflammatory bowel disease. However, more research is needed to confirm these findings in human trials [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM

XLogP3

5.4

Exact Mass

413.3294

Appearance

Solid powder

Melting Point

200-202 °C
200-201°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L40Y453Y96

Other CAS

126-17-0

Wikipedia

Solasodine

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Solanidines and alkaloid derivatives [ST0115]

Methods of Manufacturing

STEROIDAL ALKALOID ISOLATED FROM VARIOUS SOLANUM SPECIES. BY HYDROLYSIS OF SOLASONINE: ROCHELMEYER, ARCH PHARM 277, 329 (1939).
THE ISOLATION AND IDENTIFICATION OF SOLASODINE IN CALLUS CULTURE OF SOLANUM JASMINOIDES ARE DESCRIBED.

Analytic Laboratory Methods

A RADIOIMMUNOASSAY FOR THE DIRECT QUANTITATION OF NANOGRAM AMT OF SOLASODINE IN PLANTS WAS STUDIED.
AN EXTRACT OF SOLANUM KHASIANUM FRUITS WAS FRACTIONATED WITH CHROMATOFUGE. THE FRACTION CONTAINING SOLASODINE WAS APPLIED TO A HIGH-PERFORMANCE LIQ CHROMATOGRAPHY COLUMN AND THE EFFLUENT WAS MONITORED BY UV SPECTROSCOPY.
SOLASODINE WAS DETERMINED BY GAS LIQUID CHROMATOGRAPHY FROM EXTRACTS OF SOLANUM ALATUM AND S ATRIPLICIFOLIUM.

Dates

Modify: 2023-08-15
1: Sharma T, Airao V, Panara N, Vaishnav D, Ranpariya V, Sheth N, Parmar S. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity. Eur J Pharmacol. 2014 Feb 15;725:40-6. doi: 10.1016/j.ejphar.2014.01.005. Epub 2014 Jan 17. PubMed PMID: 24444441.
2: Ma J, Ding X, Sun C, Lin C, An X, Lin G, Yang X, Wang X. Development and validation a liquid chromatography mass spectrometry for determination of solasodine in rat plasma and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:24-8. doi: 10.1016/j.jchromb.2014.05.031. Epub 2014 May 23. PubMed PMID: 24922600.
3: Li Y, Chang W, Zhang M, Ying Z, Lou H. Natural product solasodine-3-O-β-D-glucopyranoside inhibits the virulence factors of Candida albicans. FEMS Yeast Res. 2015 Sep;15(6). pii: fov060. doi: 10.1093/femsyr/fov060. Epub 2015 Jul 9. PubMed PMID: 26162798.
4: Chauhan K, Sheth N, Ranpariya V, Parmar S. Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents. Pharm Biol. 2011 Feb;49(2):194-9. doi: 10.3109/13880209.2010.508499. Epub 2010 Nov 9. PubMed PMID: 21062107.
5: Manrique-Moreno M, Londoño-Londoño J, Jemioła-Rzemińska M, Strzałka K, Villena F, Avello M, Suwalsky M. Structural effects of the Solanum steroids solasodine, diosgenin and solanine on human erythrocytes and molecular models of eukaryotic membranes. Biochim Biophys Acta. 2014 Jan;1838(1 Pt B):266-77. doi: 10.1016/j.bbamem.2013.08.003. Epub 2013 Aug 14. PubMed PMID: 23954587.
6: Lecanu L, Hashim AI, McCourty A, Giscos-Douriez I, Dinca I, Yao W, Vicini S, Szabo G, Erdélyi F, Greeson J, Papadopoulos V. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo. Neuroscience. 2011 Jun 2;183:251-64. doi: 10.1016/j.neuroscience.2011.03.042. Epub 2011 Apr 7. PubMed PMID: 21496476.
7: Thongchai W, Liawruangrath B, Liawruangrath S. Sequential injection analysis with lab-at-valve (SI-LAV) for the determination of solasodine in Solanum species. Talanta. 2010 Apr 15;81(1-2):565-71. doi: 10.1016/j.talanta.2009.12.044. Epub 2010 Jan 4. PubMed PMID: 20188963.
8: Cui CZ, Wen XS, Cui M, Gao J, Sun B, Lou HX. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells. Drug Discov Ther. 2012 Feb;6(1):9-17. PubMed PMID: 22460423.
9: Cham BE, Chase TR. Solasodine rhamnosyl glycosides cause apoptosis in cancer cells. Do they also prime the immune system resulting in long-term protection against cancer? Planta Med. 2012 Mar;78(4):349-53. doi: 10.1055/s-0031-1298149. Epub 2012 Jan 13. PubMed PMID: 22399274.
10: Bhatnagar P, Bhatnagar M, Nath AK, Sharma DR. Production of solasodine by Solanum laciniatum using plant tissue culture technique. Indian J Exp Biol. 2004 Oct;42(10):1020-3. PubMed PMID: 15511009.
11: Friedman M, Henika PR, Mackey BE. Effect of feeding solanidine, solasodine and tomatidine to non-pregnant and pregnant mice. Food Chem Toxicol. 2003 Jan;41(1):61-71. PubMed PMID: 12453729.
12: Bhat MA, Ahmad S, Aslam J, Mujib A, Mahmooduzzfar. Salinity stress enhances production of solasodine in Solanum nigrum L. Chem Pharm Bull (Tokyo). 2008 Jan;56(1):17-21. PubMed PMID: 18175968.
13: Kou Y, Koag MC, Cheun Y, Shin A, Lee S. Application of hypoiodite-mediated aminyl radical cyclization to synthesis of solasodine acetate. Steroids. 2012 Sep;77(11):1069-74. doi: 10.1016/j.steroids.2012.05.002. Epub 2012 May 11. PubMed PMID: 22583912.
14: Putalun W, Taura F, Qing W, Matsushita H, Tanaka H, Shoyama Y. Anti-solasodine glycoside single-chain Fv antibody stimulates biosynthesis of solasodine glycoside in plants. Plant Cell Rep. 2003 Dec;22(5):344-9. Epub 2003 Sep 20. PubMed PMID: 14504907.
15: Zhang D, Tao L, Zhao H, Yuan H, Lan M. A functional drug delivery platform for targeting and imaging cancer cells based on Pluronic F127. J Biomater Sci Polym Ed. 2015;26(8):468-82. doi: 10.1080/09205063.2015.1030136. Epub 2015 Apr 8. PubMed PMID: 25780935.
16: Trivedi PD, Patel BC, Rathnam S, Pundarikakshudu K. A validated liquid chromatographic method for estimation of solasodine in various Solanum species and market formulations. J AOAC Int. 2006 Nov-Dec;89(6):1519-23. PubMed PMID: 17225596.
17: Kulcsár-Gergely J. The effect of solasodine on the body temperature. Arzneimittelforschung. 1976;26(1):55-7. PubMed PMID: 947178.
18: Dixit VP, Gupta RS, Gupta S. Antifertility plant products: testicular cell population dynamicsfollowing solasodine (C27H43O2N) administration in rhesus monkey (Macaca mulatta). Andrologia. 1989 Nov-Dec;21(6):542-6. PubMed PMID: 2619100.
19: Zhuang YW, Wu CE, Zhou JY, Chen X, Wu J, Jiang S, Peng HY, Zou X, Liu JY, Wu DP, Gong T, Qi MH, Xue T, Liu SL, Cai H. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway. Cancer Sci. 2017 Nov;108(11):2248-2264. doi: 10.1111/cas.13354. Epub 2017 Sep 14. PubMed PMID: 28803443; PubMed Central PMCID: PMC5666038.
20: Paczkowski C, Kalinowska M, Wojciechowski ZA. UDP-glucose:solasodine glucosyltransferase from eggplant (Solanum melongena L.) leaves: partial purification and characterization. Acta Biochim Pol. 1997;44(1):43-53. PubMed PMID: 9241353.

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